molecular formula C31H39N3O7 B12414580 Apn-peg4-bcn

Apn-peg4-bcn

Cat. No.: B12414580
M. Wt: 565.7 g/mol
InChI Key: MCBNMMAFMMPZRN-ULJKERAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apn-peg4-bcn is a heterobifunctional linker that contains a bicyclo[6.1.0]non-4-yne (BCN) moiety and a polyethylene glycol (PEG) chain. This compound is widely used in click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) due to its high reactivity and bioorthogonal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Apn-peg4-bcn is synthesized through a series of chemical reactions that involve the coupling of BCN and PEG units. The synthesis typically starts with the preparation of BCN, which is then reacted with a PEG derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Apn-peg4-bcn undergoes various types of chemical reactions, including:

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN moiety reacting with azide-containing molecules to form stable triazole linkages.

    Substitution Reactions: The PEG chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    SPAAC Reactions: Common reagents include azide-containing molecules, and the reaction is typically carried out in aqueous or organic solvents.

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.

Major Products Formed

    Triazole Linkages: Formed through SPAAC reactions, these linkages are stable and bioorthogonal.

    Substituted PEG Derivatives: Formed through substitution reactions, these derivatives have various functional groups attached to the PEG chain.

Scientific Research Applications

Apn-peg4-bcn has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Apn-peg4-bcn involves its bioorthogonal reactivity, which allows it to selectively conjugate with biomolecules. The BCN moiety undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages. This property makes it an ideal linker for the synthesis of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies .

Comparison with Similar Compounds

Similar Compounds

    Apn-peg4-pfp: Another PEG-based linker used in bioconjugation.

    Apn-peg4-nhs: A PEG linker with an N-hydroxysuccinimide (NHS) ester group for amine-reactive conjugation.

Uniqueness

Apn-peg4-bcn stands out due to its BCN moiety, which provides high reactivity and specificity in SPAAC reactions. This makes it particularly useful in applications requiring bioorthogonal chemistry and stable linkages .

Properties

Molecular Formula

C31H39N3O7

Molecular Weight

565.7 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C31H39N3O7/c32-14-5-6-25-9-11-26(12-10-25)34-30(35)13-16-37-18-20-39-22-23-40-21-19-38-17-15-33-31(36)41-24-29-27-7-3-1-2-4-8-28(27)29/h9-12,27-29H,3-4,7-8,13,15-24H2,(H,33,36)(H,34,35)/t27-,28+,29?

InChI Key

MCBNMMAFMMPZRN-ULJKERAFSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1

Origin of Product

United States

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